An In-depth Technical Guide to the Chemical Properties of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone
Foreword
For the discerning researcher in drug discovery and development, a comprehensive understanding of a molecule's chemical properties is paramount. This guide provides a detailed technical overview of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone, a compound of interest due to its structural motifs commonly found in pharmacologically active agents. While this molecule may serve as a key intermediate or a scaffold for further chemical exploration, a thorough characterization of its foundational chemical properties is essential for its effective utilization. This document synthesizes known data with established principles of organic chemistry to present a robust profile of this compound, intended to empower researchers in their experimental design and interpretation.
Molecular Identity and Physicochemical Properties
1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is an aromatic ketone and a benzyl ether derivative. Its core structure consists of a 4-acetylphenoxy group linked to a 3,4-dichlorobenzyl moiety through an ether linkage.
Structural and General Data
A summary of the key identifiers and physicochemical properties of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone | - |
| CAS Number | 170916-55-9 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₂Cl₂O₂ | [1][2][3] |
| Molecular Weight | 295.16 g/mol | [1][2][3] |
| Melting Point | 83-85 °C | [1][2] |
| Boiling Point | 433.2 °C at 760 mmHg (Predicted) | [3] |
| LogP | 4.775 (Predicted) | [5] |
Molecular Structure
The chemical structure of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is depicted below. The numbering of the aromatic rings is provided for clarity in the subsequent spectral analysis.
Caption: Chemical structure of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone.
Synthesis and Reactivity
Synthetic Approach: Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is the Williamson ether synthesis. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the synthesis of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone.
Experimental Protocol (Illustrative):
-
Deprotonation: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, a strong base (1.1-1.5 eq.) like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at room temperature. The reaction mixture is stirred for a designated period (typically 30-60 minutes) to ensure complete formation of the corresponding 4-acetylphenoxide.
-
Nucleophilic Substitution: 3,4-Dichlorobenzyl chloride (1.0-1.2 eq.) is then added to the reaction mixture. The mixture is heated (typically to 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone.
Chemical Reactivity
The reactivity of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is primarily governed by the three key functional groups: the ketone, the aromatic rings, and the benzyl ether linkage.
-
Ketone Group: The acetyl group is susceptible to a variety of nucleophilic additions and condensation reactions. It can be reduced to the corresponding alcohol, undergo aldol condensation, or be converted to other functional groups through standard ketonic transformations.
-
Aromatic Rings: The electron-withdrawing nature of the acetyl group deactivates the phenoxy ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Conversely, the dichlorobenzyl ring is also deactivated by the two chlorine atoms.
-
Benzyl Ether Linkage: Benzyl ethers are generally stable to a wide range of reaction conditions. However, they are susceptible to cleavage under specific conditions such as catalytic hydrogenation (e.g., H₂/Pd-C), which would yield 4-hydroxyacetophenone and 3,4-dichlorotoluene.[6][7][8] Strong acids can also cleave the ether bond.[6][8] Oxidative cleavage is another possibility with potent oxidizing agents.[9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.5 | s | 3H | -COCH₃ | Singlet for the methyl protons of the acetyl group. |
| ~ 5.1 | s | 2H | -OCH₂- | Singlet for the benzylic methylene protons. Protons on a carbon adjacent to an ether oxygen are typically deshielded.[10][11] |
| ~ 7.0 | d | 2H | H-3', H-5' | Doublet for the protons ortho to the ether linkage on the phenoxy ring, showing coupling to H-2' and H-6'. |
| ~ 7.3-7.6 | m | 3H | H-2'', H-5'', H-6'' | Complex multiplet for the protons on the dichlorobenzyl ring. |
| ~ 7.9 | d | 2H | H-2', H-6' | Doublet for the protons ortho to the acetyl group on the phenoxy ring, deshielded by the electron-withdrawing carbonyl group. |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 26 | -COCH₃ | Carbon of the acetyl methyl group. |
| ~ 70 | -OCH₂- | Benzylic carbon of the ether linkage. Ether carbons typically appear in the 50-80 ppm range.[10][11] |
| ~ 115 | C-3', C-5' | Carbons ortho to the ether linkage on the phenoxy ring. |
| ~ 128-133 | C-2'', C-3'', C-4'', C-5'', C-6'' | Aromatic carbons of the dichlorobenzyl ring. |
| ~ 131 | C-2', C-6' | Carbons ortho to the acetyl group on the phenoxy ring. |
| ~ 137 | C-1'' | Quaternary carbon of the dichlorobenzyl ring attached to the methylene group. |
| ~ 163 | C-4' | Quaternary carbon of the phenoxy ring attached to the ether oxygen. |
| ~ 197 | C=O | Carbonyl carbon of the acetyl group. Ketonic carbonyls typically appear in the range of 190-220 ppm. |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight with the most abundant chlorine isotopes (³⁵Cl). The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) would be a key diagnostic feature.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone in EI-MS.
Key Predicted Fragments:
-
m/z 279: Loss of a methyl radical from the molecular ion.
-
m/z 159: The 3,4-dichlorobenzyl cation, resulting from cleavage of the benzylic C-O bond. This is often a prominent peak for benzyl ethers.
-
m/z 135: The 4-acetylphenoxy cation, resulting from cleavage of the ether bond.
-
m/z 120: Loss of a methyl group from the m/z 135 fragment.
-
m/z 77: The phenyl cation, arising from further fragmentation.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone is expected to be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~ 1680 | Strong | C=O stretch (aromatic ketone).[14][15] |
| ~ 1600, 1580, 1500 | Medium-Strong | Aromatic C=C stretches |
| ~ 1250 | Strong | Aryl-O stretch (asymmetric).[10][11] |
| ~ 1050 | Strong | Aryl-O stretch (symmetric).[10][11] |
| ~ 830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |
| ~ 800-700 | Medium | C-Cl stretch |
Potential Applications and Biological Relevance
The structural components of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone are prevalent in a variety of biologically active molecules. Acetophenone derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[16][17][18][19] The dichlorobenzyl moiety is also a common feature in many pharmaceutical agents.
Given its structure, 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the ketone functionality provides a handle for the introduction of diverse pharmacophores. Further derivatization could lead to the development of novel compounds for screening in various biological assays.
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted chemical properties of 1-(4-((3,4-Dichlorobenzyl)oxy)phenyl)ethanone. By combining available data with established principles of organic chemistry and spectroscopy, a detailed profile of this molecule has been constructed. This information is intended to be a valuable resource for researchers, facilitating the design of synthetic routes, the interpretation of analytical data, and the exploration of the potential applications of this compound in drug discovery and materials science.
References
-
Hu, P.; et al. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. 2008 , 73(11), 4137-4144. [Link]
-
ChemBK. 4'-[(3,4-Dichlorobenzyl)oxy]acetophenone. [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link]
-
ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. [Link]
-
ACS Publications. New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. [Link]
-
Whitman College. GCMS Section 6.11.3. [Link]
-
OpenStax. 18.8 Spectroscopy of Ethers. [Link]
-
RSC Publishing. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. [Link]
-
Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]
-
ResearchGate. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
YouTube. benzyl ether cleavage. [Link]
-
PubMed. Natural-derived acetophenones: chemistry and pharmacological activities. [Link]
-
YouTube. synthesis & cleavage of benzyl ethers. [Link]
-
PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
-
NIH PubChem. 4'-Benzyloxy-2'-hydroxyacetophenone. [Link]
-
YouTube. IR Spectroscopy - Basic Introduction. [Link]
-
YouTube. Infrared Spectroscopy Aldehydes, Ketones,Carboxylic Acids Overview | Struct Organic Molec. | Griti. [Link]
-
Whitman College. GCMS Section 6.11.4. [Link]
-
INFRARED SPECTROSCOPY (IR). [Link]
-
PubMed. Development of acetophenone ligands as potential neuroimaging agents for cholinesterases. [Link]
-
PrepChem.com. Synthesis of 4-chloro-α-phenoxyacetophenone. [Link]
-
SpectraBase. 2,6-Dichlorobenzyl alcohol, isopropyl ether. [Link]
-
MDPI. N-(3,4-Dichlorobenzyl)azoles—Investigations Regarding Synthesis, NMR-Spectroscopy and Affinity Towards Sisma-1 and Sigma-2 Receptors. [Link]
-
FooDB. Showing Compound 4'-Methoxyacetophenone (FDB010502). [Link]
-
PubChem. 4'-Methoxyacetophenone. [Link]
-
ResearchGate. Physicochemical and PK profiles of benzyloxy derivatives a. [Link]
-
European Patent Office. Synthesis of 2-\4-hydroxyphenoxy\alkanoic acids. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-(4-[(3,4-DICHLOROBENZYL)OXY]PHENYL)ETHAN-1-ONE manufacturers and suppliers in india [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-(4-[(3,4-DICHLOROBENZYL)OXY]PHENYL)ETHAN-1-ONE | 170916-55-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. GCMS Section 6.11.3 [people.whitman.edu]
- 13. GCMS Section 6.11.4 [people.whitman.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
